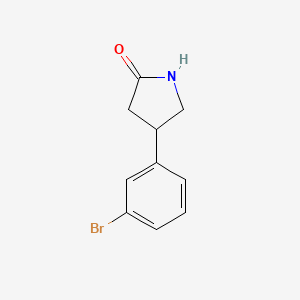

4-(3-Bromophenyl)pyrrolidin-2-one

Description

The pyrrolidin-2-one ring system, a five-membered γ-lactam, is a cornerstone of modern medicinal chemistry and organic synthesis. Its prevalence in a wide array of biologically active compounds has established it as a structure of significant interest for academic and industrial researchers alike. This introduction provides a brief overview of the importance of this scaffold and situates the specific compound, 4-(3-bromophenyl)pyrrolidin-2-one, within this broader context.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCQAQCUYZLTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591698 | |

| Record name | 4-(3-Bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105187-44-7 | |

| Record name | 4-(3-Bromophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105187-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-bromophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyrrolidin 2 One Derivatives

General Strategies for Pyrrolidin-2-one Ring Construction

Ring Closure Approaches from Acyclic Precursors

The formation of the pyrrolidin-2-one ring from linear molecules is a cornerstone of its synthesis. nih.gov This approach often involves the cyclization of γ-amino acids or their derivatives. For instance, the intramolecular condensation of γ-aminobutyric acid (GABA) derivatives can yield the corresponding pyrrolidin-2-one. Another common method is the cyclization of 1,4-amino alcohols under acidic or basic conditions. mdpi.com Reductive amination of 1,4-dicarbonyl compounds with ammonia or a primary amine, followed by reduction, also provides a route to the pyrrolidin-2-one core. mdpi.com

A notable example involves the cyclization of an alcohol using sodium hydride (NaH) in dimethylformamide (DMF) to produce a Boc-protected pyrrolidine (B122466), which can then be deprotected to yield the final product. mdpi.com Furthermore, domino reactions, such as the aza-Michael induced ring closure (MIRC), offer an efficient means to construct spirobarbiturate-3-pyrrolidinones from barbiturate-derived alkenes and N-alkoxy α-haloamides under mild conditions. rsc.org

Functionalization of Preformed Pyrrolidin-2-one Rings

Alternatively, a pre-existing pyrrolidin-2-one ring can be functionalized to introduce desired substituents. This strategy is widely employed, often starting with readily available and optically pure precursors like proline or 4-hydroxyproline. nih.gov The functionalization can involve various reactions, including alkylation, acylation, and metal-catalyzed cross-coupling reactions to introduce aryl or other groups at specific positions on the ring. dntb.gov.ualookchem.com For instance, the α-arylation of pyrrolidines can be achieved in a single step using a quinone monoacetal as an oxidizing agent and DABCO as a base. nih.gov

Specific Reaction Pathways Applied to Pyrrolidin-2-one Synthesis

Several specific reaction types are instrumental in the synthesis of pyrrolidin-2-ones and their arylated derivatives.

Michael Addition Reactions for Pyrrolidin-2-one Formation

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation. wikipedia.org In the context of pyrrolidin-2-one synthesis, it can be employed in a tandem sequence. For example, a Michael reaction followed by a 1,3-dipolar cycloaddition can generate complex pyrrolidines. acs.org The intramolecular aza-Michael addition is another key strategy, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule to form the five-membered ring. whiterose.ac.ukrsc.org

The general mechanism of a Michael addition involves the formation of a nucleophile (the Michael donor), typically an enolate, which then adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com This reaction is highly versatile, with various nucleophiles and acceptors being applicable. masterorganicchemistry.com

Intramolecular Cyclization Techniques in Pyrrolidinone Synthesis

Intramolecular cyclization is a fundamental strategy for forming the pyrrolidin-2-one ring from a linear precursor. researchgate.net These reactions can be triggered by various means, including radical cyclization, which allows for the formation of the key C-N bond. researchgate.net For instance, the cyclization of an alkene can lead to a 2-pyrroline derivative, which upon hydrogenation, yields the corresponding pyrrolidine. mdpi.com Another approach involves the reduction of an azide group to an amine, which then undergoes intramolecular cyclization. mdpi.com

A one-pot, three-component reaction has been reported for the synthesis of pyrrolidine-2,3-diones, which are precursors to various substituted pyrrolidinones. This reaction involves an amine, an aldehyde, and a pyruvate derivative. nih.gov

Metal-Catalyzed Coupling Reactions for Aryl Substitutions on Pyrrolidinone Scaffolds

Metal-catalyzed cross-coupling reactions are indispensable for introducing aryl substituents onto the pyrrolidinone scaffold. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. nih.gov For example, the palladium-catalyzed hydroarylation of N-alkyl pyrrolines can produce 3-aryl pyrrolidines. nih.gov Copper-catalyzed reactions also play a significant role. For instance, a copper-catalyzed oxidative cross-coupling of aromatic amines with 2-pyrrolidinone can afford N-aryl-γ-amino-γ-lactams. lookchem.com

A notable development is the use of a copper-catalyzed radical relay mechanism for the selective δ-C-H (hetero)arylation of sulfonamides, which can be applied to the synthesis of arylated pyrrolidines. researchgate.net

| Catalyst | Reactants | Product | Reference |

| Palladium | N-alkyl pyrroline, Aryl halide | 3-Aryl pyrrolidine | nih.gov |

| Copper(I) oxide nanoparticles | Aromatic amine, 2-Pyrrolidinone | N-Aryl-γ-amino-γ-lactam | lookchem.com |

| Copper(II) triflate/Bisoxazoline ligand | N-fluorosulfonamide, Arylboronic acid | δ-Arylated sulfonamide | researchgate.net |

| Palladium(0) tetrakis(triphenylphosphine) | (Coumarinyl)methyl acetate, Aldehyde/Ketone, Pyrrolidine | α-Benzylated aldehyde/ketone | nih.gov |

Synthesis of 4-(3-Bromophenyl)pyrrolidin-2-one and Related Bromophenyl Pyrrolidinone Derivatives

The synthesis of specific pyrrolidinone derivatives, such as this compound, requires careful consideration of starting materials and reaction pathways.

The synthesis of bromophenyl pyrrolidinone derivatives often involves the use of precursors that already contain the bromophenyl moiety. For example, in the synthesis of a dispiro[indan-2,2′-pyrrolidine-3′,3′′-indoline] derivative, (E)-2-(3-bromobenzylidene)-2,3-dihydro-1H-inden-1-one was used as a key precursor. nih.gov This highlights a common strategy where a functionalized aromatic ring is incorporated into the heterocyclic structure through a cyclization or cycloaddition reaction.

The selection of precursors is guided by the desired final structure and the chosen synthetic route. For the synthesis of this compound, a plausible approach would involve the reaction of a suitable 3-bromophenyl-containing precursor that can undergo cyclization to form the pyrrolidinone ring. The specific nature of this precursor would depend on the chosen synthetic methodology, which could include reactions like Michael additions, reductive aminations, or multicomponent reactions.

Reaction Optimization and Yield Enhancement in Bromophenyl Pyrrolidinone Synthesis

The efficiency and yield of the synthesis of this compound are critically dependent on the optimization of reaction conditions. Key parameters that warrant careful consideration include the choice of catalyst, solvent, temperature, and reaction time.

In the context of the Michael addition-reductive cyclization pathway, the choice of catalyst for the hydrogenation step is paramount. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are commonly employed for the reduction of nitro groups. chemrxiv.org The optimization of hydrogen pressure and catalyst loading can significantly impact the reaction's efficiency and selectivity, minimizing the formation of byproducts. For instance, in the synthesis of related pyrrolidones, Raney Nickel-catalyzed hydrogenation has been shown to be effective for the simultaneous reduction and cyclization of nitriles to form the lactam ring. chemrxiv.org

Solvent selection is another crucial factor. In the synthesis of 4-phenylpyrrolidin-2-one, the use of dimethylformamide (DMF) was noted, although its removal during workup presented challenges due to the water solubility of the lactam product. orgsyn.org For the Michael addition step, aprotic polar solvents are often favored. The use of bifunctional organocatalysts, such as those based on pyrrolidine, has been shown to enhance both yield and stereoselectivity in the Michael addition of carbonyl compounds to nitroolefins. rsc.orgresearchgate.net

Temperature control is essential to manage the reaction kinetics and suppress side reactions. Lower temperatures are often preferred during the Michael addition to enhance stereoselectivity, while the reductive cyclization step may require elevated temperatures to proceed at a reasonable rate. The optimization of these parameters through systematic experimentation is key to achieving high yields of the target compound.

Purification and Analytical Characterization Methodologies for Synthesized Compounds

Following the synthesis, the crude product containing this compound requires purification to remove unreacted starting materials, catalysts, and byproducts. A standard and effective technique for the purification of pyrrolidinone derivatives is column chromatography.

Purification:

Flash column chromatography using silica gel as the stationary phase is a widely used method. orgsyn.org The choice of eluent system is critical for achieving good separation. A gradient of polar solvents, such as ethyl acetate in a non-polar solvent like hexanes or dichloromethane, is often employed. For the purification of 4-phenylpyrrolidin-2-one, a mixture of ethyl acetate and methanol was used as the eluent. orgsyn.org The fractions are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure product. orgsyn.org For more challenging separations, automated systems like Medium-Pressure Liquid Chromatography (MPLC) can provide higher resolution and efficiency. orgsyn.org

Analytical Characterization:

Once purified, the identity and purity of this compound must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group, as well as signals for the protons on the pyrrolidinone ring. researchgate.netresearchgate.net The chemical shifts, splitting patterns, and integration of these signals provide detailed information about the molecular structure. ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. orgsyn.org The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. A strong absorption band in the region of 1670-1700 cm⁻¹ would be indicative of the carbonyl group of the lactam ring. orgsyn.org

The combination of these purification and analytical methods is essential to ensure the isolation of this compound in high purity and to unequivocally confirm its chemical structure.

Structure Activity Relationship Sar Studies of Pyrrolidin 2 One Derivatives

Fundamental Principles of SAR in Pyrrolidinone Scaffolds

The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govrdd.edu.iqnih.gov Its five-membered lactam structure provides a rigid framework that can be readily functionalized at various positions, allowing for the systematic exploration of chemical space to optimize interactions with biological targets. nih.govnih.gov The versatility of the pyrrolidinone nucleus lies in its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for molecular recognition by proteins and enzymes. nih.gov

The fundamental principles of SAR for pyrrolidinone scaffolds revolve around several key aspects:

Substitution Patterns: The biological activity of pyrrolidinone derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov Modifications at the N-1, C-3, C-4, and C-5 positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties: Properties such as lipophilicity, electronic effects, and hydrogen bonding capacity of the substituents play a critical role. For instance, the introduction of lipophilic groups can enhance membrane permeability, while hydrogen bond donors and acceptors can facilitate specific interactions with target proteins. nih.gov

Stereochemistry: The pyrrolidinone ring can contain multiple chiral centers, and the absolute configuration of these centers is often a critical determinant of biological activity. nih.govnih.gov Different stereoisomers can exhibit vastly different potencies and even different pharmacological profiles due to the stereospecific nature of biological receptors. nih.gov

Conformational Rigidity: The non-planar, puckered nature of the pyrrolidinone ring, often described as "pseudorotation," contributes to its three-dimensional character. nih.gov This conformational preference can be influenced by substituents, which in turn affects the spatial arrangement of pharmacophoric features and their fit within a binding site.

Influence of Substituents on the Biological Activity of Pyrrolidin-2-one Derivatives

The biological activity of pyrrolidin-2-one derivatives can be finely tuned by the strategic placement of various substituents on the core ring structure.

Role of the Bromophenyl Moiety at Position 4 on Biological Activity

The presence of an aryl group at the C-4 position of the pyrrolidin-2-one ring is a common feature in many biologically active compounds. While direct studies on 4-(3-bromophenyl)pyrrolidin-2-one are not extensively detailed in the provided literature, the influence of a bromophenyl moiety can be inferred from related structures.

In a study on 4-(4-bromophenyl)-thiosemicarbazide, the bromine substitution was found to increase antibacterial activity compared to its chlorine analog, which was attributed to an increase in electron density on the hydrazinic end of the thiosemicarbazide chain. nih.gov While a different scaffold, this suggests that the electronic properties of the bromo-substituent can be a key determinant of biological activity.

The position of the bromine atom is also critical. In studies of other heterocyclic compounds, moving a substituent from the ortho or para position to the meta position on a phenyl ring has been shown to drastically alter cytotoxic activity. mdpi.com For instance, in a series of dihydropyrimidines, meta-substitution with an electron-withdrawing group enhanced cytotoxic activity. mdpi.com

Impact of Stereochemistry and Chiral Centers on Pyrrolidinone Bioactivity

Stereochemistry is a paramount factor in the biological activity of pyrrolidinone derivatives. nih.govnih.gov The C-4 position of 4-substituted pyrrolidin-2-ones is a chiral center, meaning that this compound can exist as two enantiomers, (R)- and (S)-4-(3-Bromophenyl)pyrrolidin-2-one.

The spatial orientation of the 3-bromophenyl group will differ between the two enantiomers, leading to potentially different interactions with a chiral biological target. It is a well-established principle that stereoisomers can have significantly different biological activities, with one enantiomer often being more active (the eutomer) than the other (the distomer). kcl.ac.uk

For example, in a study on nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was responsible for the enhanced biological activity. nih.govmalariaworld.org This highlights the critical importance of defining the stereochemistry of chiral pyrrolidinone derivatives during drug discovery and development.

Effects of Other Substituent Modifications on the Pyrrolidinone Ring

Modifications at other positions of the pyrrolidinone ring can also significantly impact biological activity.

C-3 and C-5 Modifications: Substitutions at the C-3 and C-5 positions have been shown to modulate the activity of various pyrrolidinone derivatives. For example, in a series of pyrrolidine-2,3-diones, the nature of the substituent at C-3 was found to be crucial for antimicrobial activity. researchgate.net Similarly, in a series of oxazolidinone antibiotics, the stereochemistry at the C-5 position was essential for antibacterial activity. kcl.ac.uk

Computational Approaches in SAR Analysis

Computational methods are invaluable tools for elucidating the SAR of pyrrolidinone derivatives, providing insights that can guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrrolidinone Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov For pyrrolidinone analogs, QSAR studies have been successfully employed to develop predictive models for various biological activities, including antiarrhythmic and DPP-IV inhibitory effects. nih.govnih.govnih.govtandfonline.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of pyrrolidinone derivatives with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques.

For instance, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents revealed that the activity was mainly dependent on topological charge indices and PCR descriptors. nih.govnih.gov Such models can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov

The table below summarizes key findings from SAR and QSAR studies on pyrrolidinone derivatives, which can provide a framework for understanding the potential biological activity of this compound.

| Compound Class | Key SAR Findings | Reference |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one Derivatives | Antiarrhythmic activity is influenced by topological charge indices and PCR descriptors. | nih.govnih.gov |

| Pyrrolidine (B122466) Amide Derivatives | Small lipophilic 3-phenyl substituents are preferable for optimal NAAA inhibitory potency. | nih.gov |

| Pyrrolidine-2,3-diones | The enol moiety is essential for antimicrobial activity, and dimeric forms are preferred for antibiofilm activity. | researchgate.net |

| Dihydropyrimidines | Meta-substitution on a phenyl ring with an electron-withdrawing group enhances cytotoxic activity. | mdpi.com |

This comprehensive analysis of the SAR of pyrrolidin-2-one derivatives provides a solid foundation for the rational design and development of new therapeutic agents based on this versatile scaffold. The specific structural features of this compound, including the bromophenyl moiety at C-4 and its inherent chirality, are expected to be critical determinants of its biological profile.

Molecular Docking and Binding Mode Analysis for Pyrrolidinone Ligands

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of pyrrolidinone ligands to their biological targets, providing insights that guide the design of more potent and selective inhibitors.

For instance, in the context of anticancer research, molecular docking studies have been employed to investigate the interaction of pyrrolidinone derivatives with key protein targets. One study focused on the design of new 1H-pyrrole, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] researchgate.netnih.govdiazepine derivatives as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both crucial in cancer progression. nih.gov The docking results revealed that the synthesized compounds exhibited a high affinity for the active sites of both EGFR and CDK2. nih.gov For example, the binding energy of the reference ligand erlotinib with EGFR was found to be -23.49 kcal/mol, with key interactions including a hydrogen bond with Met769 and hydrophobic interactions with Leu694, Ala719, and Leu820. nih.gov Similarly, the synthesized compounds were shown to fit well within the binding pockets of these kinases, highlighting the potential of the pyrrolidinone scaffold in designing dual inhibitors. nih.gov

Another study on fused 1,2,4-triazole derivatives, which can be considered structurally related to pyrrolidinones in their heterocyclic nature, demonstrated the utility of docking in elucidating binding interactions. These compounds were docked into the tubulin-combretastatin A-4 binding site (PDB ID: 5LYJ), a validated target for anticancer agents. mdpi.com The binding affinities of the synthesized analogs ranged from -6.502 to -8.341 kcal/mol, with hydrogen bonds and halogen bonds being the predominant electrostatic interactions. mdpi.com Specifically, one of the most promising ligands displayed a hydrogen bond interaction with the Asn258 residue within the binding pocket. mdpi.com

These examples underscore the importance of molecular docking in visualizing and quantifying the interactions between pyrrolidinone-based ligands and their target proteins. The insights gained from such studies, including the identification of key amino acid residues involved in binding and the preferred orientation of the ligand, are invaluable for the iterative process of drug design and optimization.

Application of Molecular Descriptors and Quantum Chemical Calculations in SAR

To build a more comprehensive understanding of the structure-activity relationships of pyrrolidin-2-one derivatives, researchers often turn to molecular descriptors and quantum chemical calculations. These computational tools provide quantitative measures of the physicochemical and electronic properties of molecules, which can then be correlated with their biological activities.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. In SAR studies, these descriptors are used to develop quantitative structure-activity relationship (QSAR) models, which are mathematical equations that relate the descriptors to the biological activity of a series of compounds.

Quantum chemical calculations, on the other hand, provide a more detailed picture of the electronic structure of a molecule, including its charge distribution, orbital energies, and reactivity. These calculations can be used to understand the underlying reasons for the observed SAR trends and to predict the activity of new, unsynthesized compounds.

For example, a study on pyrazolo[3,4-b]pyridine derivatives utilized in silico techniques, including the analysis of molecular reactivity and adherence to Lipinski's rule of five, to identify promising compounds for further investigation. researchgate.net These computational methods help in prioritizing compounds with favorable pharmacokinetic properties. Similarly, research on reversed chloroquine compounds, which share some structural similarities with substituted pyrrolidinones, used calculated logP (ClogP) values to assess the lipophilicity of the synthesized analogs. nih.gov This is a critical parameter as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The study found that compounds with ClogP values bracketing that of chloroquine exhibited high potency against both chloroquine-sensitive and resistant malaria strains. nih.gov

The application of these computational methods allows for a more rational and efficient exploration of the chemical space around the pyrrolidin-2-one scaffold. By identifying the key molecular properties that govern biological activity, researchers can focus their synthetic efforts on compounds with a higher probability of success.

In Silico Prediction of Biological Activity using Predictive Software

The advent of sophisticated predictive software has revolutionized the early stages of drug discovery. These tools leverage vast databases of known chemical structures and their associated biological activities to predict the potential therapeutic applications and targets of novel compounds. This in silico screening approach allows for the rapid and cost-effective evaluation of large virtual libraries of molecules, helping to identify promising candidates for further experimental validation.

Several web-based platforms and software packages are available for this purpose. For instance, a study on bromo-derivatives of hydrogenated acridines utilized the SuperPred 3.0 web resource to predict the biological activity spectrum of newly synthesized compounds. ucj.org.ua The predictions were then compared with those of known drugs containing the acridine core, such as Tacrine and Amsacrine. ucj.org.ua This comparative analysis helps to identify common predicted targets and potential mechanisms of action. ucj.org.ua For the bromo-acridine derivatives, DNA-(apurine or apyrimidine site) lyase, butyrylcholinesterase, and transcription factor 1-α were identified as common predicted targets with high binding probabilities. ucj.org.ua

Similarly, the PASS (Prediction of Activity Spectra for Substances) software is another widely used tool for predicting the biological activity of organic compounds. In a study of triazolothiadiazine derivatives, PASS was used to identify potential activities, which included phosphatase and signal transduction pathway inhibition, hepatocyte growth factor antagonism, and anti-inflammatory and antifungal activities. actamedica.org

The use of such predictive software is not limited to identifying potential therapeutic activities. It can also be used to predict potential liabilities, such as toxicity. For example, the ProTox-II software was used to predict the toxicity of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. mdpi.com Furthermore, in silico models are being developed to predict the potential for compounds to form reactive metabolites, a key concern in drug development due to their association with drug-induced liver injury. nih.gov

These in silico prediction tools serve as a valuable initial screen, allowing researchers to prioritize compounds and design more focused and efficient experimental studies. By integrating these computational approaches into the drug discovery workflow, the time and resources required to identify and develop new therapeutic agents based on the pyrrolidin-2-one scaffold can be significantly reduced.

Biological Activity and Pharmacological Potential of Pyrrolidin 2 One Derivatives

General Overview of Diverse Pyrrolidin-2-one Bioactivities

The pyrrolidin-2-one scaffold is a versatile platform that has been ingeniously modified to yield compounds with a wide range of biological effects. nih.govuni.lu These derivatives are integral to numerous natural and synthetic compounds with demonstrated pharmacological value. nih.gov The unique structural features of the pyrrolidin-2-one ring, including its ability to participate in various chemical interactions, have made it a focal point for the development of novel therapeutic agents. uni.lu

The spectrum of activities associated with pyrrolidin-2-one derivatives is broad, encompassing anticonvulsant, anti-inflammatory, analgesic, and nootropic (cognitive-enhancing) effects. nih.govmdpi.com For instance, certain N-substituted pyrrolidin-2-ones are recognized for their neuroprotective and cognitive-enhancing properties. nih.gov The adaptability of the pyrrolidin-2-one core allows for the synthesis of large libraries of compounds, each with the potential for unique biological activities. This chemical tractability has cemented the pyrrolidin-2-one scaffold as a valuable starting point in the quest for new drugs targeting a multitude of diseases. rsc.org

Anticancer Research Applications of Pyrrolidin-2-one Derivatives

The fight against cancer has significantly benefited from the exploration of pyrrolidin-2-one derivatives, with many exhibiting potent anti-proliferative activities against various cancer cell lines. rsc.orgorientjchem.org The structural versatility of this scaffold allows for diverse modifications, leading to compounds that can interact with numerous biological targets implicated in cancer progression. orientjchem.org

Molecular Mechanisms of Anticancer Action (e.g., Apoptosis Induction, Enzyme Inhibition)

The anticancer effects of pyrrolidin-2-one derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. For example, certain spiro[pyrrolidine-3,3'-oxindoles] have been shown to inhibit the growth of human breast cancer (MCF-7) cells by triggering apoptotic pathways. uni.lu Staining with fluorescent dyes like acridine orange/ethidium bromide has visually confirmed the apoptotic effects of potent spirooxindole analogs, which leads to a decrease in cell proliferation. nih.gov Furthermore, some 2-pyrrolidinone derivatives have been found to mediate their anti-proliferative effects by arresting the cell cycle in the G0/G1 phase. biosynth.com

Enzyme inhibition is another key mechanism through which these compounds exert their anticancer activity. Derivatives of pyrrolidin-2-one have been identified as inhibitors of crucial enzymes involved in cancer cell signaling and survival, such as phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs). uni.lunih.gov For instance, 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have shown potential as PI3K inhibitors. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds with their target enzymes, providing a rationale for their inhibitory activity. uni.lu

In Vitro and In Vivo Anticancer Efficacy Studies

The anticancer potential of pyrrolidin-2-one derivatives has been substantiated through numerous in vitro and a growing number of in vivo studies. In vitro assays, such as the MTT assay, have been widely used to evaluate the cytotoxic effects of these compounds against a panel of human cancer cell lines.

For instance, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were tested for their cytotoxicity against human triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1) cell lines. nih.gov Several of these compounds demonstrated significant and selective activity against the prostate cancer and melanoma cell lines, with EC50 values in the low micromolar range. nih.gov Similarly, novel spirooxindole pyrrolidine (B122466)/pyrrolizidine analogs have exhibited potent cytotoxicity against the human lung cancer (A549) cell line, with some compounds showing greater potency than established chemotherapy drugs. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Pyrrolidin-2-one Derivatives

| Compound Type | Cancer Cell Line | Activity Metric (e.g., EC50, % viability) | Reference |

| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | EC50: 2.5–20.2 µM | nih.gov |

| Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | EC50: 2.5–20.2 µM | nih.gov |

| Spirooxindole pyrrolidine/pyrrolizidine | A549 (Lung) | IC50: 1.2 and 3.48 µM for compounds 5f and 5e | nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Reduced viability to 28.0% and 29.6% | |

| Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon) | Broad activity, with compound 5g being more potent than cisplatin in HepG2 and MCF-7 | orientjchem.org |

In vivo studies, although less common, have provided further evidence of the anticancer efficacy of this class of compounds. For example, certain pyrrolidine-2,5-dione derivatives have been evaluated in animal models, demonstrating anti-inflammatory effects that are often linked to cancer progression.

Antimicrobial Activity of Pyrrolidin-2-one Derivatives

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics, and pyrrolidin-2-one derivatives have emerged as a promising area of research in this field. These compounds have demonstrated activity against a range of bacterial and fungal pathogens, including those that are resistant to multiple existing drugs.

Antibacterial Efficacy, including against Multidrug-Resistant Pathogens

Several studies have highlighted the antibacterial potential of pyrrolidin-2-one derivatives against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of synthesized pyrrolidin-2-one derivatives showed good antibacterial activity when tested against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Klebsiella sp. nih.gov

Of particular importance is the activity of some of these compounds against multidrug-resistant (MDR) pathogens. For instance, novel aminophenyl pyrrolidine-2-one derivatives have exhibited selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Similarly, certain quinoline-2-one derivatives, a related heterocyclic scaffold, have shown significant antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA). The discovery of pyrrolidine-2,3-diones as inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa opens up new avenues for targeting MDR bacterial strains. nih.gov

Table 2: Antibacterial Spectrum of Selected Pyrrolidin-2-one Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference |

| Synthesized pyrrolidin-2-one derivatives | E. coli, S. aureus, S. epidermidis, Klebsiella sp. | Good antibacterial activity observed. | nih.gov |

| Aminophenyl pyrrolidine-2-one | Vancomycin-resistant Enterococcus faecalis (VRE) | Selective inhibition with a MIC of 5.97 µM. | nih.gov |

| Pyrrolidine-2,5-dione derivatives | Enterococcus faecalis | Good MIC values (0.25–0.5 µM) for several compounds. | |

| Pyrrolidine-2,3-diones | Pseudomonas aeruginosa | Inhibition of PBP3, offering a novel mechanism of action. | nih.gov |

Antifungal and Antiviral Potential of Pyrrolidinones

In addition to their antibacterial properties, pyrrolidin-2-one derivatives have also shown promise as antifungal and antiviral agents. rsc.org The structural diversity within this chemical class allows for the development of compounds with broad-spectrum antimicrobial activity.

Several studies have reported the antifungal activity of pyrrolidin-2,5-dione derivatives against clinically relevant fungal species such as Candida albicans. Some of these compounds exhibited potent activity, with low minimum inhibitory concentration (MIC) values. The antiviral potential of pyrrolidinones is also an active area of research, with some derivatives being investigated for their ability to inhibit viral replication. rsc.org The pyrrolidin-2-one scaffold is a component of some compounds that have been studied for their activity against viruses like HIV. nih.gov

Inhibition of Bacterial Biofilm Growth by Pyrrolidinone Compounds

Bacterial biofilms present a significant challenge in clinical settings as they are inherently more resistant to antibiotic treatments. rsc.orgnih.gov The rise of antimicrobial resistance has further emphasized the need for novel therapeutic strategies, including agents that can disrupt or eradicate these resilient bacterial communities. rsc.orgnih.gov

Research into pyrrolidinone derivatives has shown their potential as anti-biofilm agents. A recent study detailed the synthesis and evaluation of a library of over 25 monomeric and dimeric pyrrolidine-2,3-dione scaffolds. rsc.orgnih.gov These compounds demonstrated potent properties against Staphylococcus aureus biofilms, a pathogen of high clinical relevance. rsc.orgnih.govresearchgate.net Key findings from this research include:

Improved Solubility and Potency : The synthesized pyrrolidine-2,3-diones showed enhanced aqueous solubility and potent anti-biofilm properties. rsc.orgnih.gov

Low MBEC-to-MIC Ratio : These compounds exhibited a remarkable ability to eradicate bacterial biofilms at concentrations very close to those that kill planktonic (free-floating) bacteria, as indicated by a low Minimum Biofilm Eradication Concentration (MBEC) to Minimum Inhibitory Concentration (MIC) ratio. rsc.orgresearchgate.net

Synergy with Existing Antibiotics : One of the lead compounds, a dimer, displayed a synergistic effect with vancomycin, significantly reducing the concentration of vancomycin needed to eradicate the biofilm. rsc.orgresearchgate.net This suggests their potential use as antimicrobial adjuvants. rsc.orgnih.govresearchgate.net

Another study focused on 2-aryl-1-sulfonylpyrrolidine derivatives, which were found to suppress the growth of bacterial biofilms of Vibrio aquamarinus, making them promising candidates for further investigation. nih.gov Additionally, 2-pyrrolidone-5-carboxylic acid has been shown to inhibit various spoilage bacteria, including Enterobacter cloacae and Pseudomonas fluorescens. rdd.edu.iq

| Compound Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Pyrrolidine-2,3-diones | Staphylococcus aureus | Potent anti-biofilm properties and synergy with vancomycin. | rsc.orgnih.govresearchgate.net |

| 2-Aryl-1-sulfonylpyrrolidines | Vibrio aquamarinus | Suppressed bacterial biofilm growth. | nih.gov |

| 2-Pyrrolidone-5-carboxylic acid | Enterobacter cloacae, Pseudomonas fluorescens | Inhibited growth of spoilage bacteria. | rdd.edu.iq |

Neuroprotective and Central Nervous System (CNS)-Related Activities of Pyrrolidinones

The pyrrolidone class of chemicals has been extensively researched for its effects on the central nervous system. nih.gov This family includes well-known nootropic agents, which are substances that may enhance learning and memory. nih.gov

Recent studies have highlighted the neuroprotective effects of novel pyrrolidine-2-one derivatives in models of cognitive impairment. nih.govresearchgate.net In a study using a scopolamine-induced cognitive deficit model in mice, certain pyrrolidine-2-one derivatives were found to be effective in treating behavioral and biochemical changes. nih.gov Their performance was comparable to donepezil, a standard medication for Alzheimer's disease. nih.gov The research suggests these compounds are promising candidates for diseases associated with cognitive deficits. nih.govresearchgate.net The mechanisms behind these effects involve mitigating oxidative stress and improving acetylcholinesterase (AChE) activity. nih.govresearchgate.net

Further research has identified that N-substituted lactam derivatives with a taurine salt modification exhibit enhanced antihypoxic activity. mdpi.com One such compound, a potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, demonstrated a significant neuroprotective effect against glutamate-induced neurotoxicity in cortical neuron cultures and improved cognitive functions in a rat model of ischemic stroke. mdpi.com Other pyrrolidine derivatives have been investigated as potent sodium channel blockers, showing remarkable neuroprotective activity in a rat model of transient middle cerebral artery occlusion, suggesting their potential as treatments for ischemic stroke. nih.gov

| Compound/Derivative | Activity | Model/Key Finding | Reference |

|---|---|---|---|

| Novel Pyrrolidine-2-one derivatives | Neuroprotective | Effective in scopolamine-induced cognitive impairment model in mice, comparable to donepezil. | nih.govresearchgate.net |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Neuroprotective, Anti-anxiety | Reduced neurological deficit and improved cognitive function in a rat model of ischemic stroke. | mdpi.com |

| Pyrrolidine derivatives (Na+ channel blockers) | Neuroprotective | Showed neuroprotective activity in a rat model of MCAO ischemic stroke. | nih.gov |

| Pyrrolidone (2-oxopyrrolidine) family | Nootropic, Neuroprotective, Antiepileptic | General class known for enhancing learning, memory, and providing neuroprotection. | nih.gov |

Antiarrhythmic and Adrenolytic Properties of Pyrrolidin-2-one Derivatives

A significant body of research points to the cardiovascular effects of pyrrolidin-2-one derivatives, particularly their antiarrhythmic and adrenolytic (α-adrenoceptor blocking) properties. nih.govresearchgate.netnih.gov These compounds often feature an arylpiperazine fragment, which contributes to their strong binding affinity for adrenergic receptors, especially α₁-receptors. nih.govnih.gov

Several studies have synthesized and evaluated series of novel pyrrolidin-2-one derivatives for these activities:

A study on a novel derivative, S-75, showed both prophylactic and therapeutic antiarrhythmic activity in a model of adrenaline-induced arrhythmia. nih.gov This effect is suggested to be mediated by the blockade of α₁-adrenoceptors. nih.gov

Another series of 17 derivatives with adrenolytic properties was evaluated, with one compound, EP-40, showing excellent antiarrhythmic activity in both barium chloride-induced and coronary artery ligation-reperfusion models. nih.govresearchgate.net This compound also possessed significant antioxidant effects, suggesting a dual mechanism of action. nih.govresearchgate.net

Research into arylpiperazines with a pyrrolidin-2-one fragment identified compounds with high affinity for both α₁- and α₂-adrenoceptors. nih.govnih.gov Compound 13 (1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) had the highest prophylactic antiarrhythmic activity in epinephrine-induced arrhythmia. nih.gov Certain derivatives also demonstrated significant and lasting hypotensive effects in normotensive rats. nih.govnih.gov

These findings collectively suggest that the antiarrhythmic effects of these compounds are closely related to their adrenolytic and, in some cases, antioxidant properties. nih.govresearchgate.net

Other Reported Pharmacological Activities (e.g., Anti-Alzheimer, Anti-depressant, Anti-migraine, Anti-malarial)

The versatile scaffold of pyrrolidin-2-one has led to its exploration in a wide range of other therapeutic areas.

Anti-Alzheimer Activity : Alzheimer's disease is a complex neurodegenerative disorder, and multi-target drug design is a promising strategy. nih.gov Pyrrolidine-containing hybrids have been designed to tackle the multifactorial nature of the disease. nih.gov One study developed pyrimidine/pyrrolidine-sertraline based hybrids that acted as multipotent agents, inhibiting cholinesterases (AChE, BChE), monoamine oxidases (MAO-A, MAO-B), and β-site amyloid precursor protein cleaving enzyme-1 (BACE-1). nih.gov Compound 19 from this series emerged as a particularly potent hybrid. nih.gov The ability to modulate multiple targets is a key advantage in developing effective treatments for Alzheimer's. nih.gov

Anti-depressant Activity : Phenylpiperazine pyrrolidin-2-one derivatives have been investigated for their antidepressant-like effects. nih.gov A study of 23 such compounds, which also showed antiarrhythmic and hypotensive activities linked to α-adrenolytic properties, found that compound EP-65 demonstrated strong antidepressant-like activity in the forced swimming test, stronger than the classical antidepressants imipramine and mianserin. nih.gov Some compounds also showed a strong affinity for serotonin receptors (5-HT1A and 5-HT2). nih.gov

Anti-migraine Potential : While direct studies on many pyrrolidinone derivatives are limited, the structure is present in established drugs. Eletriptan, a selective serotonin (5-HT1) agonist used for treating migraine attacks, contains a pyrrolidinone-related structure. nih.gov This indicates the potential for other derivatives to be explored for similar applications.

Anti-malarial Activity : The development of new antimalarial drugs is crucial due to emerging resistance to current therapies. nih.gov The pyrrolidine scaffold has been identified as a promising pharmacophore for new antimalarial agents. nih.gov In one study, a class of 4-aryl-N-benzylpyrrolidine-3-carboxamides was evaluated, leading to the identification of a lead compound with potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum and oral efficacy in a mouse model of malaria. nih.gov Other research has shown that pyrrolizidinylalkyl derivatives of 4-amino-7-chloroquinoline exhibit excellent in vitro and in vivo antimalarial activity with low toxicity. nih.gov

Mechanistic Studies and Target Identification

Elucidation of Molecular Mechanisms of Action for Pyrrolidinone Compounds

The molecular mechanisms underlying the diverse pharmacological effects of pyrrolidinone derivatives are a subject of ongoing investigation. For many compounds within this class, the precise mode of action is not yet fully established, and it is understood that different derivatives may operate through distinct molecular pathways nih.gov. The versatility of the pyrrolidinone ring allows for a wide array of chemical modifications, leading to compounds with affinities for various biological targets, thereby resulting in a range of therapeutic effects, from neuroprotection to anticancer activity nih.govnih.govresearchgate.net. Research into this family of compounds, which began with a focus on their nootropic effects, has expanded to include their potential as antiepileptic and neuroprotective agents nih.gov. The diverse biological activities reported for pyrrolidinone derivatives—including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects—underscore the varied molecular mechanisms at play researchgate.netfrontiersin.org.

Identification of Biological Targets (e.g., Enzymes, Receptors)

The therapeutic potential of pyrrolidinone derivatives stems from their ability to interact with a wide range of biological targets, including enzymes and receptors. The five-membered pyrrolidinone ring serves as a versatile scaffold in drug discovery, facilitating the design of molecules with high target selectivity nih.govnih.gov. These compounds have been identified as inhibitors of various enzymes and as ligands for several receptor types, contributing to their broad pharmacological profiles frontiersin.org.

Pyrrolidinone derivatives have been extensively studied for their enzyme-inhibiting properties.

FGFR-mediated signaling pathways: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target frontiersin.orgnih.govmdpi.com. The activation of FGFRs triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways frontiersin.orgrevvity.comnih.gov. Pyrrolidinone-containing compounds have been developed as inhibitors of FGFRs, thereby modulating these critical cellular pathways.

α-glucosidase and α-amylase Inhibition: Pyrrolidinone derivatives have shown significant potential as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are important targets in the management of type 2 diabetes nih.govnih.gov. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which helps in controlling postprandial hyperglycemia proquest.com. Several studies have reported the synthesis of pyrrolidine-based compounds and their evaluation as α-glucosidase inhibitors, with some derivatives showing potent inhibitory activity nih.govresearchgate.netuitm.edu.my. For instance, certain N-acetylpyrrolidine derivatives have demonstrated high inhibitory potential against α-glucosidase in a mixed-type inhibition manner nih.gov.

Aldose Reductase Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions. The accumulation of sorbitol, the product of aldose reductase activity, is linked to the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy openmedicinalchemistryjournal.commdpi.com. Pyrrolidinone derivatives have been investigated as aldose reductase inhibitors. For example, ADN-138, a spiro-pyrrolidinone derivative, has been shown to effectively reduce sorbitol accumulation in the sciatic nerve of diabetic rats, suggesting its potential in mitigating diabetic complications nih.govscispace.com. Some polyhydroxylated pyrrolidines have been found to exhibit a dual inhibitory profile, acting on both α-glucosidase and aldose reductase nih.gov.

The table below summarizes the inhibitory activities of selected pyrrolidinone derivatives against α-glucosidase and α-amylase.

| Compound ID | Target Enzyme | IC50 (µg/mL) | Reference |

| 4-methoxy analogue 3g | α-amylase | 26.24 | nih.gov |

| 4-methoxy analogue 3g | α-glucosidase | 18.04 | nih.gov |

| Compound 3a | α-amylase | 36.32 | nih.gov |

| Compound 3f | α-glucosidase | 27.51 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Derivatives of pyrrolidin-2-one have been identified as potent antagonists of α-adrenoceptors. These receptors are involved in the regulation of blood pressure, and their blockade can lead to vasodilation cvpharmacology.com.

Studies have focused on synthesizing arylpiperazine derivatives of pyrrolidin-2-one and evaluating their affinity for α1- and α2-adrenoceptors. Several compounds have demonstrated high affinity and selectivity for α1-adrenoceptor subtypes (α1A, α1B, and α1D) nih.govnih.gov. For example, 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one was identified as having a high affinity for α1-adrenoceptors with a pKi of 7.30 nih.gov. Functional assays have confirmed that these compounds act as antagonists at α1A- and α1B-adrenoceptors nih.gov. The antagonistic activity at these receptors is believed to be the primary mechanism for the hypotensive effects observed with some of these derivatives nih.gov. Specifically, some derivatives show a stronger antagonist potency for the α1D-subtype than for the α1B-subtype nih.gov.

The table below presents the binding affinities (pKi) of selected pyrrolidin-2-one derivatives for α-adrenoceptors.

| Compound | Target Receptor | pKi Value | Reference |

| 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one (10h) | α1-adrenoceptor | 7.30 | nih.gov |

| Compound V [1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-one] | α1A-adrenoceptor | - | bibliotekanauki.pl |

This table is interactive. Click on the headers to sort the data.

Pathway Analysis and Cellular Effects Induced by Pyrrolidinone Derivatives

The interaction of pyrrolidinone derivatives with their biological targets initiates a cascade of downstream cellular events.

Effects related to α-adrenoceptor antagonism: The blockade of α1-adrenoceptors by pyrrolidinone derivatives leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure nih.gov. Some of these compounds have been shown to significantly decrease systolic and diastolic blood pressure in vivo nih.gov. Beyond direct receptor antagonism, some derivatives may also enhance nitric oxide (NO) production, further contributing to their vasorelaxant and hypotensive effects nih.gov.

Effects related to enzyme inhibition: The inhibition of α-glucosidase and α-amylase by pyrrolidinone derivatives leads to a reduction in the rate of carbohydrate digestion and glucose absorption. This cellular effect is particularly relevant in the context of managing type 2 diabetes nih.gov. In the case of aldose reductase inhibition, the primary cellular effect is the reduction of intracellular sorbitol levels, which helps in preventing the cellular damage associated with diabetic complications nih.govnih.gov. For instance, in a photoreceptor-like cell line, a polyhydroxylated pyrrolidine (B122466) inhibitor of aldose reductase was shown to reduce cell death and restore physiological levels of oxidative stress, demonstrating a protective cellular effect nih.gov.

Effects related to FGFR signaling inhibition: Inhibition of FGFR signaling pathways by pyrrolidinone-based compounds can lead to various cellular effects, including the inhibition of cell proliferation, migration, and survival in cancer cells where these pathways are aberrantly activated revvity.com. The downstream effects include the modulation of key signaling proteins such as ERK1/2 and AKT nih.govnih.gov.

Pharmacokinetics and Metabolism Studies of Pyrrolidin 2 One Scaffolds

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations in Drug Discovery

The journey of a drug through the body is described by four key processes: absorption, distribution, metabolism, and excretion, collectively known as ADME. For pyrrolidin-2-one scaffolds, these properties are influenced by their physicochemical characteristics, such as lipophilicity, solubility, and molecular size. The five-membered lactam ring of the pyrrolidin-2-one structure imparts a degree of polarity, which can influence its absorption from the gastrointestinal tract and its distribution into various tissues. wikipedia.org

The substitution pattern on the pyrrolidin-2-one ring plays a crucial role in modulating its ADME profile. For instance, the presence of a phenyl group, as in 4-phenyl-2-pyrrolidinone, can increase lipophilicity, potentially enhancing membrane permeability and absorption. However, extensive metabolism can limit oral bioavailability. The introduction of a bromine atom on the phenyl ring, as in 4-(3-bromophenyl)pyrrolidin-2-one, further impacts these properties. The bromine atom increases the molecule's lipophilicity and molecular weight, which can affect both its distribution and metabolic clearance pathways.

In the context of drug discovery, predictive in silico models are often employed to estimate the ADME properties of novel compounds. biorxiv.org These models take into account various molecular descriptors to forecast parameters like oral bioavailability, plasma protein binding, and potential for crossing the blood-brain barrier. For instance, a study on 4-phenyl-2-quinolone derivatives, which share a similar phenyl-substituted heterocyclic core, utilized ADMET prediction to assess their drug-likeness and bioavailability. nih.gov

Metabolic Pathways of Pyrrolidin-2-one Derivatives

The biotransformation of pyrrolidin-2-one derivatives is a complex process involving a variety of enzymatic reactions, primarily occurring in the liver. These reactions are broadly classified into Phase I (functionalization) and Phase II (conjugation) metabolism.

Role of Cytochrome P-450 (CYP450) Monooxygenases in Metabolism

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that are central to the Phase I metabolism of a vast array of xenobiotics, including many pharmaceuticals. nih.govmdpi.com These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, dealkylation, and epoxidation. mdpi.com For pyrrolidin-2-one derivatives, CYP450-mediated oxidation is a major metabolic pathway.

A key metabolic transformation for pyrrolidine-containing drugs involves the oxidation of the pyrrolidine (B122466) ring. nih.gov Specifically, δ-oxidation of the pyrrolidine moiety can lead to ring opening, forming an aminoaldehyde intermediate. nih.gov This reactive intermediate can then undergo further transformations. Studies on analogues like 3-(p-chlorophenyl)pyrrolidine have shown that oxidation can occur at different positions on the pyrrolidinone ring, leading to various hydroxylated metabolites. nih.gov For this compound, it is predicted that CYP450 enzymes would likely hydroxylate the aromatic ring, particularly at positions ortho or para to the bromine atom or the pyrrolidinone substituent, as well as potentially oxidizing the pyrrolidinone ring itself. The metabolism of brominated aromatic compounds often involves oxidative dehalogenation or the formation of phenolic metabolites.

The specific CYP450 isoforms involved in the metabolism of a particular drug can have significant clinical implications due to genetic polymorphisms and the potential for drug-drug interactions. nih.gov For example, CYP3A4, CYP2D6, and CYP2C9 are responsible for the metabolism of a large percentage of clinically used drugs. mdpi.com

Glucuronidation and Other Conjugation Reactions

Following Phase I metabolism, the resulting metabolites, which now possess functional groups like hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions. Glucuronidation is a major Phase II pathway, catalyzed by UDP-glucuronosyltransferases (UGTs), where glucuronic acid is attached to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body via urine or bile. nih.govnih.gov

For pyrrolidin-2-one derivatives that undergo hydroxylation on the phenyl ring to form phenolic metabolites, these hydroxyl groups are prime sites for glucuronidation. nih.gov The resulting glucuronide conjugates are generally inactive and readily eliminated. Other conjugation reactions, such as sulfation, can also occur, particularly for phenolic metabolites. nih.gov

Formation of Metabolites and Their Significance (e.g., 2-pyrrolidone as a human metabolite)

The metabolism of pyrrolidin-2-one derivatives can lead to a variety of metabolites, some of which may have their own pharmacological activity or toxicological properties. A common metabolic pathway for some N-substituted pyrrolidinones is the formation of 2-pyrrolidone itself as a human metabolite.

In the case of this compound, the primary metabolites are expected to be hydroxylated derivatives of the parent compound, which can then be conjugated. The specific metabolites formed would depend on the interplay of various metabolic enzymes. The table below outlines the predicted metabolic pathways for this compound based on the metabolism of structurally related molecules.

| Parent Compound | Predicted Metabolic Pathway | Predicted Metabolite(s) | Enzymes Involved |

| This compound | Aromatic Hydroxylation | 4-(3-Bromo-4-hydroxyphenyl)pyrrolidin-2-one | CYP450 |

| Pyrrolidinone Ring Oxidation | Hydroxylated pyrrolidinone derivatives | CYP450 | |

| Glucuronidation of phenolic metabolite | Glucuronide conjugate | UGTs | |

| Sulfation of phenolic metabolite | Sulfate conjugate | SULTs |

Bioactivation and Reactive Intermediate Formation

While metabolism is primarily a detoxification process, it can sometimes lead to the formation of chemically reactive metabolites that can bind to cellular macromolecules like proteins and DNA, a process known as bioactivation. wikipedia.org This can lead to various forms of toxicity, including hepatotoxicity and immunotoxicity.

For pyrrolidin-2-one scaffolds, the formation of an aminoaldehyde intermediate through pyrrolidine ring oxidation represents a potential bioactivation pathway. nih.gov These aldehydes are electrophilic and can potentially react with nucleophilic residues in proteins. Furthermore, the metabolism of brominated aromatic compounds can sometimes generate reactive quinone or epoxide intermediates. The potential for bioactivation is a significant concern in drug development and is often investigated using in vitro trapping studies with nucleophiles like glutathione.

Toxicological Implications from a Research Perspective (e.g., Toxicophores and Mechanism-Based Toxicity)

From a research perspective, understanding the potential toxicological liabilities of a chemical scaffold is crucial. The concept of a "toxicophore" refers to a specific chemical moiety or substructure that is known to be associated with toxicity. numberanalytics.com For instance, certain aromatic amines and nitroaromatics are well-known toxicophores. nih.gov

The bromophenyl group in this compound could be considered a structural alert, as some brominated aromatic compounds have been associated with toxicity. scitepress.org The metabolism of this moiety could potentially lead to the formation of reactive intermediates. Mechanism-based toxicity refers to adverse effects that are a direct consequence of the drug's mechanism of action or its metabolic bioactivation. For pyrrolidin-2-one derivatives, the formation of reactive metabolites through oxidative pathways is a key area of toxicological investigation. wikipedia.org In silico tools for toxicity prediction can be used in the early stages of drug discovery to flag compounds containing potential toxicophores. researchgate.net

Future Directions and Research Perspectives for 4 3 Bromophenyl Pyrrolidin 2 One Research

Rational Design and Synthesis of Novel Pyrrolidin-2-one Derivatives with Enhanced Specificity and Potency

Key to this endeavor is understanding the structure-activity relationships (SAR), which dictate how specific chemical modifications influence biological activity. nih.gov For instance, the position and nature of substituents on the phenyl ring and the pyrrolidinone core can dramatically alter a compound's properties. Research on other pyrrolidin-2-one derivatives has shown that the addition of different functional groups can lead to compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. digitellinc.com The synthesis of a library of analogs of 4-(3-Bromophenyl)pyrrolidin-2-one, followed by systematic biological evaluation, will be crucial in identifying derivatives with superior therapeutic profiles. mdpi.com

Advanced Computational Modeling for Drug Design and Optimization of Pyrrolidinone Compounds

In recent years, computational modeling has become an indispensable tool in accelerating the drug discovery process. researchgate.netijdrt.com For pyrrolidinone compounds like this compound, these in silico methods offer a powerful way to predict and optimize their therapeutic potential. Techniques such as molecular docking, virtual screening, and molecular dynamics simulations can provide deep insights into how these molecules interact with their biological targets at an atomic level. ijdrt.comnih.gov

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies. emanresearch.org When the three-dimensional structure of a target protein is known, SBDD can be used to design molecules that fit precisely into the binding site. emanresearch.orgnih.gov If the target structure is unknown, LBDD can be employed, which relies on the knowledge of other molecules that bind to the same target. emanresearch.org These computational approaches can significantly reduce the time and cost associated with synthesizing and testing new compounds by prioritizing those with the highest predicted activity and best drug-like properties. nih.gov

Exploration of New Therapeutic Areas for Pyrrolidin-2-one Scaffolds

The pyrrolidin-2-one scaffold is a versatile platform that has already yielded compounds with a broad spectrum of biological activities. nih.govfrontiersin.org While the specific therapeutic applications of this compound are still under investigation, the broader class of pyrrolidinones has shown promise in several areas. These include acting as anticonvulsants, α-glycosidase inhibitors for diabetes, and as agents against central nervous system diseases. nih.gov

Future research should focus on screening this compound and its derivatives against a wide array of biological targets to uncover new therapeutic opportunities. The pyrrolidine (B122466) core is a feature in several approved drugs, highlighting its potential in drug development. mdpi.com The exploration of underrepresented chemical families, such as certain pyrrolotriazinones, has revealed novel biological activities, suggesting that a thorough investigation of the this compound scaffold could lead to the discovery of first-in-class medicines. nih.gov

Development of Pyrrolidin-2-one-Based Chemical Probes and Tools for Biological Research

Beyond their direct therapeutic potential, derivatives of this compound can be developed into valuable chemical probes. These tools are essential for dissecting complex biological pathways and identifying new drug targets. A chemical probe is a small molecule designed to selectively interact with a specific protein or enzyme, allowing researchers to study its function in a cellular or organismal context.

Recently, a specific fluorescent probe for pyrrolidine was developed, demonstrating the feasibility of creating such tools. nih.gov By attaching a fluorescent tag or a reactive group to the this compound scaffold, researchers can create probes to visualize the localization of its target within a cell or to identify the proteins it interacts with. This approach can provide crucial information about the mechanism of action of this class of compounds and pave the way for the development of more effective drugs.

Integration of Omics Technologies in Mechanistic Studies of Pyrrolidinone Derivatives

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the complex molecular changes that occur in disease and in response to drug treatment. nih.gov Integrating these powerful technologies into the study of pyrrolidinone derivatives like this compound will provide a holistic view of their biological effects.

For example, proteomics can be used to identify the protein targets of a compound, while transcriptomics can reveal how it alters gene expression. nih.govnih.gov Metabolomics can shed light on the compound's effects on cellular metabolism. By combining these different omics datasets, researchers can construct detailed mechanistic models of how these compounds exert their therapeutic effects. nih.govnih.gov This systems-level understanding is critical for optimizing drug efficacy and for identifying potential biomarkers to predict patient response.

Q & A

What are the common synthetic routes for 4-(3-Bromophenyl)pyrrolidin-2-one, and how do reaction conditions affect yield?

Basic

The compound can be synthesized via nucleophilic substitution reactions between pyrrolidin-2-one derivatives and halogenated aromatic precursors. For example, analogous methods involve coupling 2-pyrrolidinone with halogenated aryl halides (e.g., 3-bromoiodobenzene or 3-bromobromobenzene) under transition metal catalysis. Yields depend on the leaving group (e.g., iodine vs. bromine), solvent polarity, and catalyst efficiency. For instance, using iodobenzene derivatives typically provides higher yields (~85%) compared to bromobenzene analogs (~59%) due to better leaving-group ability . Optimization of reaction time, temperature, and stoichiometric ratios is critical for maximizing efficiency .

How can computational methods predict the crystallographic structure of this compound, and what challenges arise in refinement?

Advanced

Software like SHELX employs direct methods for structure solution and least-squares refinement for crystallographic data. For this compound, challenges include resolving disordered bromine atoms and managing thermal motion artifacts in the aromatic ring. High-resolution data (e.g., <1.0 Å) improves accuracy, but twinning or weak diffraction may require iterative refinement using SHELXL. Hydrogen bonding patterns (e.g., C=O···H-N interactions) should be validated against Etter’s rules for consistency .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound post-synthesis?

Basic

1H/13C NMR is essential for confirming regiochemistry and purity. The deshielded carbonyl carbon (C=O) typically appears at ~175–180 ppm in 13C NMR. Mass spectrometry (HRMS) verifies molecular weight, while IR spectroscopy identifies the lactam carbonyl stretch (~1680–1700 cm⁻¹). X-ray crystallography provides definitive proof of molecular geometry and hydrogen bonding motifs .

When encountering contradictory NMR data in pyrrolidinone derivatives, what methodological approaches resolve structural ambiguities?

Advanced

Contradictions (e.g., unexpected splitting or integration ratios) may arise from dynamic processes (e.g., ring puckering) or impurities. Use variable-temperature NMR to probe conformational exchange. For stereochemical ambiguities, NOESY or ROESY experiments can clarify spatial relationships. Cross-validation with DFT calculations (e.g., Gaussian) or X-ray data is recommended. If rotational isomers exist, consider solvent effects or derivatization to stabilize conformers .

What safety precautions are recommended when handling this compound in laboratory settings?

Basic

Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with water and consult a physician. Store at room temperature in airtight containers, away from oxidizers. Toxicity data for analogous compounds suggest potential irritancy; conduct a patch test before large-scale use .

How does the bromophenyl substituent influence the hydrogen bonding network and supramolecular assembly of pyrrolidin-2-one derivatives?

Advanced

The electron-withdrawing bromine atom enhances the electrophilicity of the carbonyl group, promoting stronger hydrogen bonds (e.g., C=O···H-N). Graph set analysis (e.g., Etter’s terminology) reveals R₂²(8) motifs in crystals. Bromine’s steric bulk may also dictate packing patterns, favoring π-stacking or halogen bonding (C-Br···π). Computational tools like CrystalExplorer quantify interaction energies .

What are the documented pharmacological activities of pyrrolidin-2-one derivatives, and how does the 3-bromophenyl moiety affect bioactivity?

Basic

Pyrrolidin-2-one derivatives exhibit α1-adrenolytic, antiarrhythmic, and hypotensive properties. The 3-bromophenyl group enhances lipophilicity, improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies show that bromine’s position (para vs. meta) impacts receptor binding affinity. For example, meta-substitution in S-73 analogs increases selectivity for cardiac ion channels .

In multi-step syntheses involving this compound, how can intermediates be optimized to improve overall reaction efficiency?

Advanced

Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, temperature). For intermediates prone to degradation, employ protecting groups (e.g., trityl for hydroxyl moieties). Monitor reaction progress via LC-MS or in situ IR. For example, alkylation of 3-(4-bromophenyl)pyrrolidine-2,5-dione with bromo ketones requires strict anhydrous conditions to minimize side reactions .

What are the key considerations in selecting a suitable solvent system for the recrystallization of this compound?

Basic

Choose solvents with moderate polarity (e.g., ethyl acetate/hexane) to balance solubility and crystal growth. Avoid protic solvents (e.g., water, alcohols) if hydrogen bonding competes with lattice formation. Slow evaporation at 4°C often yields larger, higher-quality crystals. For stubborn precipitates, use solvent diffusion (e.g., layering with n-pentane) .

How do electronic effects of the bromine atom impact the reactivity of this compound in cross-coupling reactions?

Advanced

Bromine’s inductive effect activates the aryl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura couplings, the C-Br bond undergoes oxidative addition with Pd(0) catalysts. Steric hindrance at the meta position may slow transmetallation, requiring bulky ligands (e.g., SPhos). DFT studies reveal bromine’s role in stabilizing transition states via resonance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products